tert-Butyl (2-hydroxy-3-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its application in peptide synthesis and other organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-hydroxy-3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols.
Scientific Research Applications
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-hydroxyphenyl)carbamate
- tert-Butyl N-(3-methoxyphenyl)carbamate
- tert-Butyl N-(4-hydroxy-3-methoxyphenyl)carbamate
Uniqueness
Tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring. This combination provides additional reactivity and selectivity in chemical reactions, making it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(16-4)10(8)14/h5-7,14H,1-4H3,(H,13,15) |
InChI Key |
KENBGUJPCAIZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.